molecular formula C11H14ClNO2 B6613894 N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid CAS No. 6626-87-5

N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid

Cat. No. B6613894
CAS RN: 6626-87-5
M. Wt: 227.69 g/mol
InChI Key: GBYGXICIRDRNPE-UHFFFAOYSA-N
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Description

N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid (NTCB-HBCA) is a synthetic compound that has been studied for its potential applications in the fields of pharmaceuticals, medical diagnostics, and environmental remediation. NTCB-HBCA has been found to possess a number of beneficial properties, including an ability to facilitate the synthesis of a variety of compounds, a high degree of solubility in water, and an ability to form stable complexes with metal ions. Additionally, NTCB-HBCA has been found to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral activities.

Scientific Research Applications

N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid has been studied for its potential applications in the fields of pharmaceuticals, medical diagnostics, and environmental remediation. In the field of pharmaceuticals, N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid has been studied for its potential use as an antioxidant, a prodrug, and an adjuvant. N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid has also been studied for its potential use as a contrast agent in medical diagnostics, as well as for its potential use in the remediation of contaminated soils and water.

Mechanism of Action

The mechanism of action of N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid is not yet fully understood. However, it is believed to involve the formation of complexes with metal ions, which can then interact with proteins and other biomolecules. Additionally, N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid has been found to interact with DNA, which may explain its ability to inhibit the growth of bacteria and other microorganisms.
Biochemical and Physiological Effects
N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid has been found to exhibit a wide range of biochemical and physiological effects. In particular, it has been found to exhibit antibacterial, antifungal, and antiviral activities. Additionally, it has been found to inhibit the growth of cancer cells and to reduce inflammation. N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid has also been found to possess antioxidant and neuroprotective properties.

Advantages and Limitations for Lab Experiments

The use of N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid in laboratory experiments offers a number of advantages, including its high degree of solubility in water, its ability to form stable complexes with metal ions, and its wide range of biological activities. However, there are also some limitations to the use of N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid in laboratory experiments, including its low yield in some syntheses and its potential to react with DNA.

Future Directions

The potential future directions for the use of N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid are numerous. In the field of pharmaceuticals, N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid may be further studied for its potential use as an antioxidant, a prodrug, and an adjuvant. Additionally, it may be studied for its potential use as a contrast agent in medical diagnostics, as well as for its potential use in the remediation of contaminated soils and water. In the field of biotechnology, N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid may be studied for its potential use in the development of novel drugs and diagnostics. Finally, N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid may be studied for its potential use in the development of new materials and technologies.

Synthesis Methods

N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid is a synthetic compound that can be synthesized in a variety of ways. The most common method involves the reaction of 5-chloro-2-hydroxybenzene-1-carboxylic acid with tert-butyl bromide in the presence of anhydrous potassium carbonate. This reaction results in the formation of N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid in a yield of approximately 80%. Other methods of synthesis include the reaction of 5-chloro-2-hydroxybenzene-1-carboxylic acid with tert-butyl chloroformate in the presence of anhydrous potassium carbonate and the reaction of 5-chloro-2-hydroxybenzene-1-carboxylic acid with tert-butyl amine in the presence of anhydrous potassium carbonate.

properties

IUPAC Name

N-tert-butyl-5-chloro-2-hydroxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14ClNO2/c1-11(2,3)13-10(15)8-6-7(12)4-5-9(8)14/h4-6,14H,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBYGXICIRDRNPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=C(C=CC(=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90984784
Record name N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

6626-87-5
Record name NSC58324
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58324
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-tert-Butyl-5-chloro-2-hydroxybenzene-1-carboximidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90984784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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